molecular formula C13H15BrO4 B1413585 3-Bromo-5-(tetrahydropyran-4-yloxy)benzoic acid methyl ester CAS No. 1948234-12-5

3-Bromo-5-(tetrahydropyran-4-yloxy)benzoic acid methyl ester

Cat. No.: B1413585
CAS No.: 1948234-12-5
M. Wt: 315.16 g/mol
InChI Key: MHPDAOILHDAWGM-UHFFFAOYSA-N
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Description

3-Bromo-5-(tetrahydropyran-4-yloxy)benzoic acid methyl ester is a fascinating chemical compound with a unique structure that combines a brominated benzoic acid derivative with a tetrahydropyran-4-yloxy group. This compound is primarily used in scientific research and holds great potential for various applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(tetrahydropyran-4-yloxy)benzoic acid methyl ester typically involves a multi-step process. One common method includes the bromination of 5-hydroxybenzoic acid, followed by the protection of the hydroxyl group with a tetrahydropyran (THP) group. The final step involves esterification with methanol to form the methyl ester. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like pyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(tetrahydropyran-4-yloxy)benzoic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoic acid derivatives.

    Hydrolysis: The major product is 3-Bromo-5-(tetrahydropyran-4-yloxy)benzoic acid.

    Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-5-(tetrahydropyran-4-ylo

Properties

IUPAC Name

methyl 3-bromo-5-(oxan-4-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO4/c1-16-13(15)9-6-10(14)8-12(7-9)18-11-2-4-17-5-3-11/h6-8,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPDAOILHDAWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)OC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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